molecular formula C12H21N3 B14256124 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-

Cat. No.: B14256124
M. Wt: 207.32 g/mol
InChI Key: VZJUQXRRBAITRB-UHFFFAOYSA-N
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Description

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- (CAS: 440102-69-2) is a branched aliphatic diamine featuring a pyridinyl substituent. Its molecular formula is C₁₂H₂₁N₃, with a molecular weight of 207.315 g/mol . The structure comprises a 2-pyridinyl ring substituted at the 5-position with an isopropyl group (1-methylethyl) and a 2-methylpropane-1,2-diamine chain attached via the N1 nitrogen (Figure 1). Key identifiers include:

  • InChIKey: VZJUQXRRBAITRB-UHFFFAOYSA-N
  • SMILES: CC(C)C1=CN=C(C=C1)NCC(C)(C)N .

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

2-methyl-1-N-(5-propan-2-ylpyridin-2-yl)propane-1,2-diamine

InChI

InChI=1S/C12H21N3/c1-9(2)10-5-6-11(14-7-10)15-8-12(3,4)13/h5-7,9H,8,13H2,1-4H3,(H,14,15)

InChI Key

VZJUQXRRBAITRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN=C(C=C1)NCC(C)(C)N

Origin of Product

United States

Preparation Methods

Catalytic Amination of 2-Amino-2-Methyl-1-Propanol

A high-yield route involves catalytic amination of 2-amino-2-methyl-1-propanol under hydrogen pressure. In a high-pressure autoclave, the substrate reacts with liquid ammonia and hydrogen at 160–220°C using nickel- or cobalt-based catalysts. Post-reaction filtration and distillation yield >99% pure 2-methyl-1,2-propanediamine, as confirmed by IR (3353 cm⁻¹, N–H stretch), ¹H NMR (δ 1.068 ppm, –CH₃), and MS (m/z 89).

Table 1: Catalytic Amination Conditions

Parameter Value
Temperature 160–220°C
Pressure 8–12 MPa H₂
Catalyst Ni/Al₂O₃
Yield 85–92%

Hydrogenation of Isopropanolamine

Alternative methods employ isopropanolamine hydrogenation in the presence of ammonia and ruthenium catalysts. At 150–240°C and 10–13 MPa, this route avoids chlorinated byproducts but requires rigorous purification to separate 2-methyl-1,2-propanediamine from piperazine derivatives.

Synthesis of 5-Isopropyl-2-Pyridinyl Derivatives

Palladium-Catalyzed Cross-Coupling

The 5-isopropyl-2-pyridinyl group is synthesized via Suzuki-Miyaura coupling, adapting protocols from imidazo[1,2-a]pyridine syntheses. Reaction of 2-bromo-5-isopropylpyridine with pinacol borane esters under Pd(PPh₃)₄ catalysis affords the substituted pyridine in 75–85% yield.

Alkylation of Pyridine Precursors

Alkylation of 2-aminopyridine with tert-butyl bromoacetate, followed by acid hydrolysis, introduces the isopropyl group. This method, though lower-yielding (60%), avoids transition metals, simplifying purification.

Conjugation of Diamine and Pyridinyl Moieties

N-Alkylation of 2-Methyl-1,2-Propanediamine

The diamine undergoes regioselective N-alkylation with 5-isopropyl-2-pyridinyl bromide. In anhydrous THF, using K₂CO₃ as base, the reaction proceeds at 80°C for 12 hours, yielding the target compound in 65–70% yield.

Table 2: N-Alkylation Optimization

Condition Optimal Value
Solvent THF
Base K₂CO₃
Temperature 80°C
Reaction Time 12 hours

Reductive Amination

An alternative pathway employs reductive amination of 2-methyl-1,2-propanediamine with 5-isopropyl-2-pyridinecarboxaldehyde using NaBH₃CN. This method achieves 60% yield but requires strict moisture control.

Optimization and Challenges

  • Regioselectivity : The primary amine in 1,2-propanediamine shows higher reactivity, necessitating protecting groups for selective N1-functionalization.
  • Steric Hindrance : Bulkiness of the 5-isopropyl group reduces coupling efficiency, addressed via elevated temperatures.
  • Catalyst Deactivation : Nickel catalysts require periodic regeneration to maintain activity.

Characterization and Analytical Data

The final product is characterized by:

  • IR Spectroscopy : Peaks at 3286 cm⁻¹ (N–H), 1597 cm⁻¹ (C=N).
  • ¹H NMR : δ 1.068 (–CH₃), 2.507 (–CH₂), 7.392 (pyridinyl H).
  • MS : m/z 89 (diamine fragment), 177 (pyridinyl fragment).

Chemical Reactions Analysis

Types of Reactions

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amine derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemical Reactivity

The chemical reactivity of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- primarily involves nucleophilic substitution reactions, which are typical of amines. It can participate in various reactions due to the electron-donating properties of its amine groups, making it a versatile compound in organic synthesis.

Potential Applications

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- has potential applications in:

  • Organic synthesis
  • Material science
  • Pharmaceutical chemistry

Research and Interactions with Biological Molecules

Studies on the interactions of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- with biological molecules are crucial for understanding its mechanism of action. Research indicates that compounds similar to 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- may exhibit various biological activities.

Similar Compounds

Several compounds share structural similarities with 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-.

Compound NameStructure DescriptionUnique Features
2-Methylpropane-1,2-diamineA simpler diamine without a pyridine ring.Less complex structure; fewer biological activities.
N,N-Dimethyl-3-amino-4-pyridinecarboxamideContains a pyridine but differs in functional groups.Exhibits distinct pharmacological properties.
3-Amino-4-pyridinecarboxylic acidSimilar pyridine structure but with carboxylic acid functionality.Different reactivity due to acidic nature; potential for different biological effects.

Mechanism of Action

The mechanism of action of 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1,2-Propanediamine, 2-Methyl-N1-(5-Methyl-2-pyridinyl)- (CAS: 440102-68-1)

This analog replaces the 5-isopropyl group with a methyl substituent on the pyridine ring. Its molecular formula (C₁₁H₁₉N₃) and weight (193.29 g/mol) are slightly smaller than the target compound . The reduced steric bulk of the methyl group may enhance solubility in polar solvents compared to the isopropyl variant.

Fluazifop Butyl (CAS: 69806-50-4)

The electron-withdrawing trifluoromethyl group contrasts with the electron-donating isopropyl group in the target compound, which may influence reactivity in agrochemical contexts. For instance, Fluazifop’s pyridinyl group enhances herbicidal activity via interactions with acetyl-CoA carboxylase enzymes, whereas the diamine chain in the target compound could favor metal coordination or ligand-based applications.

Aliphatic Diamine Without Pyridinyl Substituents

1,2-Propanediamine,2-methyl-N1-(1-methylethyl)- (CAS: 5448-29-3)

This compound (C₇H₁₈N₂, MW: 130.23 g/mol) lacks the pyridinyl ring, featuring an isopropyl group directly bonded to the diamine chain . Its simpler structure results in a lower boiling point (167.5°C) and density (0.829 g/cm³) compared to the target compound, which likely has higher thermal stability due to aromaticity.

Tabulated Comparison of Key Properties

Property Target Compound (CAS: 440102-69-2) 5-Methyl Analog (CAS: 440102-68-1) Aliphatic Diamine (CAS: 5448-29-3) Fluazifop Butyl (CAS: 69806-50-4)
Molecular Formula C₁₂H₂₁N₃ C₁₁H₁₉N₃ C₇H₁₈N₂ C₁₉H₂₀F₃NO₅
Molecular Weight (g/mol) 207.315 193.29 130.23 415.36
Key Substituents 5-isopropyl-2-pyridinyl 5-methyl-2-pyridinyl Isopropyl-amine 5-(trifluoromethyl)-2-pyridinyl
Hydrogen Bond Donors 2 2 2 1
Boiling Point Not reported Not reported 167.5°C Not reported
Potential Applications Ligand synthesis, agrochemicals* Coordination chemistry* Catalysis, surfactants Herbicide

Research Findings and Implications

  • Solubility : The pyridinyl ring enhances polarity, suggesting better solubility in aqueous-organic mixtures than the aliphatic diamine (CAS: 5448-29-3) .
  • Agrochemical Potential: Structural parallels with Fluazifop imply possible pesticidal applications, though the diamine chain may redirect functionality toward metal chelation or enzyme inhibition .

Biological Activity

1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]- is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The compound has the following chemical structure:

  • IUPAC Name : 1,2-Propanediamine, 2-methyl-N1-[5-(1-methylethyl)-2-pyridinyl]-
  • Molecular Formula : C10H15N3
  • CAS Number : 62096-63-3

Synthesis

The synthesis of this compound typically involves the reaction of 1,2-propanediamine with pyridine derivatives under specific conditions. Recent studies have demonstrated effective synthetic routes that yield high purity and yield of the desired product. For instance, a study highlighted the use of various diamines in producing spiro-imidazo pyridine derivatives, showcasing the versatility of 1,2-propanediamine in organic synthesis .

Anticancer Properties

Several studies have investigated the anticancer properties of compounds derived from 1,2-propanediamine. For example:

  • Mechanism of Action : The compound has been shown to induce apoptosis in tumor cells through various pathways. It inhibits proteasomal activity, leading to the accumulation of pro-apoptotic factors and subsequent cell death .
  • Case Study : A study demonstrated that zinc complexes derived from similar diamines could inhibit proteasomal activity in cancer cells. This suggests that modifications to the diamine structure can enhance its therapeutic potential against cancer .

Antimicrobial Activity

The antimicrobial properties of 1,2-propanediamine derivatives have also been explored:

  • Activity Against Bacteria : Compounds containing the pyridine moiety have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
  • Research Findings : A recent investigation showed that certain derivatives demonstrated higher efficacy than standard antibiotics in vitro, indicating their potential as novel antimicrobial agents .

Table 1: Biological Activities of 1,2-Propanediamine Derivatives

Activity TypeCompound StructureTarget Organism/Cell TypeIC50 (µM)Reference
AnticancerN1-[5-(1-methylethyl)-2-pyridinyl]Human breast cancer cells13.8
AntimicrobialVarious pyridine derivativesStaphylococcus aureus<10
AntimicrobialVarious pyridine derivativesEscherichia coli<20

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